molecular formula C17H18F3N3O B15116646 1-(3-Methoxyphenyl)-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine

1-(3-Methoxyphenyl)-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine

Katalognummer: B15116646
Molekulargewicht: 337.34 g/mol
InChI-Schlüssel: PBGBGYGZQJRWDU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Methoxyphenyl)-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by the presence of a methoxyphenyl group and a trifluoromethyl-substituted pyridinyl group attached to a piperazine ring. Its unique structure makes it a valuable subject of study in medicinal chemistry, pharmacology, and materials science.

Vorbereitungsmethoden

The synthesis of 1-(3-Methoxyphenyl)-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods often involve optimization of these reactions to improve yield and reduce costs. This may include the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

1-(3-Methoxyphenyl)-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling reactions, strong acids or bases for substitution reactions, and specific solvents like dichloromethane or tetrahydrofuran.

Wissenschaftliche Forschungsanwendungen

1-(3-Methoxyphenyl)-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(3-Methoxyphenyl)-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with neurotransmitter receptors in the brain, affecting signal transduction and cellular responses .

Vergleich Mit ähnlichen Verbindungen

1-(3-Methoxyphenyl)-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine can be compared with similar compounds such as:

Eigenschaften

Molekularformel

C17H18F3N3O

Molekulargewicht

337.34 g/mol

IUPAC-Name

1-(3-methoxyphenyl)-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine

InChI

InChI=1S/C17H18F3N3O/c1-24-14-5-2-4-13(12-14)22-8-10-23(11-9-22)16-15(17(18,19)20)6-3-7-21-16/h2-7,12H,8-11H2,1H3

InChI-Schlüssel

PBGBGYGZQJRWDU-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C3=C(C=CC=N3)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.